molecular formula C3H9Br2NO B14147186 3-Amino-2-bromopropan-1-ol--hydrogen bromide (1/1) CAS No. 68936-48-1

3-Amino-2-bromopropan-1-ol--hydrogen bromide (1/1)

Cat. No.: B14147186
CAS No.: 68936-48-1
M. Wt: 234.92 g/mol
InChI Key: IAUSHCSDOSWMAE-UHFFFAOYSA-N
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Description

3-Amino-2-bromopropan-1-ol–hydrogen bromide (1/1) is a chemical compound with the molecular formula C3H8BrNO. It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity due to the presence of both amino and bromine functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-bromopropan-1-ol–hydrogen bromide can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propanol with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-bromopropan-1-ol–hydrogen bromide often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity and quality .

Mechanism of Action

The mechanism of action of 3-Amino-2-bromopropan-1-ol–hydrogen bromide involves its reactivity due to the presence of both amino and bromine functional groups. The amino group can participate in nucleophilic substitution reactions, while the bromine atom can be replaced by other nucleophiles. These reactions enable the compound to act as an intermediate in the synthesis of various derivatives and complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-bromopropan-1-ol–hydrogen bromide is unique due to the presence of both amino and bromine functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .

Properties

CAS No.

68936-48-1

Molecular Formula

C3H9Br2NO

Molecular Weight

234.92 g/mol

IUPAC Name

3-amino-2-bromopropan-1-ol;hydrobromide

InChI

InChI=1S/C3H8BrNO.BrH/c4-3(1-5)2-6;/h3,6H,1-2,5H2;1H

InChI Key

IAUSHCSDOSWMAE-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)Br)N.Br

Origin of Product

United States

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